Ethyl 4-cyclohexyl-3-oxobutanoate: A Comprehensive Technical Guide for Advanced Synthesis
Ethyl 4-cyclohexyl-3-oxobutanoate: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 64127-44-2
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of Ethyl 4-cyclohexyl-3-oxobutanoate, a versatile β-keto ester with significant potential as a building block in complex organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, chemical behavior, and prospective applications, grounded in established chemical principles.
Core Compound Analysis: Structure and Physicochemical Properties
Ethyl 4-cyclohexyl-3-oxobutanoate is characterized by a molecular structure that combines a bulky, lipophilic cyclohexyl moiety with the reactive β-keto ester functional group.[1][2] This unique combination imparts specific solubility and reactivity characteristics that are of interest in the design of novel organic molecules.
The presence of the keto and ester functionalities at a 1,3-relationship makes the intervening methylene protons (α-protons) acidic, rendering this position a prime site for a variety of carbon-carbon bond-forming reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Table 1: Physicochemical Properties of Ethyl 4-cyclohexyl-3-oxobutanoate
| Property | Value | Source |
| CAS Number | 64127-44-2 | [3][4][5] |
| Molecular Formula | C₁₂H₂₀O₃ | [2][3] |
| Molecular Weight | 212.28 g/mol | [2][3] |
| IUPAC Name | ethyl 4-cyclohexyl-3-oxobutanoate | [2] |
| Synonyms | 4-Cyclohexyl-3-oxobutanoic acid ethyl ester, 4-Cyclohexylacetoacetic acid ethyl ester | [2] |
| Purity (typical) | ≥95% | [3] |
| Storage Conditions | 2-8 °C | [3] |
Strategic Synthesis: The Claisen Condensation Approach
The most logical and industrially scalable route to Ethyl 4-cyclohexyl-3-oxobutanoate is the Claisen condensation of ethyl cyclohexylacetate. This classic carbon-carbon bond-forming reaction is a robust method for the synthesis of β-keto esters.
Mechanistic Rationale
The Claisen condensation proceeds through the base-mediated self-condensation of an enolizable ester. The causality of the reaction pathway is as follows:
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Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) to prevent transesterification, deprotonates the α-carbon of ethyl cyclohexylacetate, forming a nucleophilic enolate.
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Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of a second molecule of ethyl cyclohexylacetate.
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Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.
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Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the ethoxide base. This irreversible step drives the reaction to completion.
-
Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.
Caption: Workflow for the Claisen Condensation Synthesis.
Self-Validating Experimental Protocol (Representative)
Materials:
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Ethyl cyclohexylacetate
-
Sodium metal, clean and finely sliced
-
Absolute Ethanol
-
50% Acetic Acid solution
-
Calcium Chloride, anhydrous
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Standard laboratory glassware for reflux and distillation under reduced pressure
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask fitted with a reflux condenser, dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be managed with appropriate cooling. The complete dissolution of sodium is a critical control point, ensuring the full equivalent of the active base is generated.
-
Condensation Reaction: Once the sodium has fully dissolved, gradually add ethyl cyclohexylacetate to the sodium ethoxide solution. The reaction may need to be initiated by gentle warming. Once started, the reaction is often vigorous and may require cooling to maintain control. After the initial vigorous reaction subsides, heat the mixture on a water bath until the reaction is complete (monitoring by TLC is recommended).
-
Acidic Workup: Cool the reaction mixture and neutralize it by carefully adding a 50% acetic acid solution until it is slightly acidic. This step protonates the product enolate.
-
Isolation: The ester layer should separate. If necessary, add a saturated salt solution to facilitate separation. Separate the organic layer.
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Drying and Purification: Dry the crude product over anhydrous calcium chloride. Purify by fractional distillation under reduced pressure.
Chemical Reactivity and Synthetic Utility
Ethyl 4-cyclohexyl-3-oxobutanoate is a versatile intermediate for further synthetic transformations. Its reactivity is dominated by the β-keto ester moiety.
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Alkylation and Acylation: The acidic α-proton can be removed by a base, and the resulting enolate can be alkylated or acylated to introduce a wide variety of substituents.
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Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones.
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Heterocycle Synthesis: It serves as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles, pyrimidines, and pyridines, which are common scaffolds in medicinal chemistry.
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Decarboxylation: Following hydrolysis of the ester, the resulting β-keto acid can be readily decarboxylated to yield a cyclohexyl-substituted ketone.
Caption: Key reaction pathways of the title compound.
Applications in Drug Discovery and Development
β-Keto esters are foundational building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[6][7] For example, derivatives of ethyl 3-oxobutanoate are key intermediates in the synthesis of antimalarials, analgesics, and antibiotics.[7] The introduction of the cyclohexyl group in Ethyl 4-cyclohexyl-3-oxobutanoate can increase the lipophilicity of the final molecule, which can be a desirable property for improving pharmacokinetic profiles, such as membrane permeability and metabolic stability.
While direct evidence of Ethyl 4-cyclohexyl-3-oxobutanoate as an intermediate in the synthesis of a marketed drug was not found in the surveyed literature, its structural motifs are present in various biologically active compounds. A patent for producing a cyclohexylbutyric acid derivative mentions a "4-cyclohexyl-3-oxobutyric acid ester" as a starting material for the synthesis of a chiral intermediate, highlighting its relevance in the construction of complex, stereodefined molecules for pharmaceutical applications.[8]
The potential applications are broad and include its use as a precursor for:
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Enzyme Inhibitors: The keto-ester functionality can mimic peptide bonds or interact with active sites of enzymes.
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GPCR Ligands: The cyclohexyl group can serve as a hydrophobic anchor to fit into the binding pockets of G-protein coupled receptors.
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Antiviral and Anticancer Agents: The ability to generate diverse heterocyclic scaffolds from this intermediate makes it a valuable starting point for the synthesis of novel antiviral and anticancer compounds.
Conclusion and Future Outlook
Ethyl 4-cyclohexyl-3-oxobutanoate is a chemical intermediate with significant, yet largely untapped, potential in the fields of organic synthesis and drug discovery. Its synthesis via the robust Claisen condensation makes it an accessible building block. The combination of its reactive β-keto ester functionality and the lipophilic cyclohexyl group provides a unique set of properties for the design of novel molecules with potential therapeutic applications. Further research into the biological activity of its derivatives is warranted and could lead to the discovery of new lead compounds in various disease areas.
References
-
Study.com. (n.d.). Show the product obtained by Claisen condensation of the following ester: Ethyl cyclohexylacetate. Retrieved from [Link]
- Google Patents. (n.d.). US5442105A - Process for producing cyclohexylbutyric acid derivative.
-
PubChem. (n.d.). Ethyl 4-cyclohexyl-3-oxobutanoate. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Retrieved from [Link]
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SINFOO. (n.d.). Products - Lab Chemicals - Ethyl 4-cyclohexyl-3-oxobutanoate. Retrieved from [Link]
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University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]
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